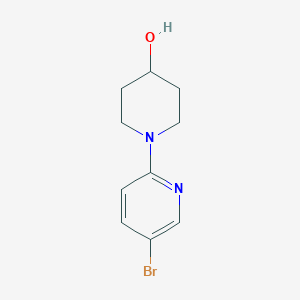

1-(5-Bromopyridin-2-yl)piperidin-4-ol

概要

説明

準備方法

合成ルートと反応条件

ベルベリンは、天然資源からの抽出や化学合成など、いくつかの方法で合成できます。 抽出プロセスは通常、エタノールやメタノールなどの溶媒を使用して、ベルベリス属の根、根茎、茎などの植物材料からベルベリンを分離する手順を含みます . 抽出されたベルベリンは、薄層クロマトグラフィーや高速液体クロマトグラフィーなどの技術を使用して精製されます .

工業生産方法

工業的な設定では、ベルベリンは大規模な抽出プロセスによって生産されます。 植物材料は最初に乾燥させて、細かい粉末に粉砕されます。 この粉末はその後、溶媒抽出にかけられ、続いて高純度のベルベリンを得るための精製手順が行われます . 工業生産プロセスは、ベルベリンの安定した高収率を保証するため、さまざまな用途に適しています。

化学反応の分析

反応の種類

ベルベリンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: ベルベリンは、さまざまな誘導体を形成するために酸化される可能性があり、これらは異なる薬理学的特性を持つ可能性があります.

一般的な試薬と条件

ベルベリンを含む反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . 反応は通常、特定の温度やpHレベルなどの制御された条件下で行われ、所望の結果が得られるようにします .

生成される主要な生成物

ベルベリンの反応から生成される主要な生成物には、潜在的な治療用途を持つさまざまな誘導体が含まれます。 これらの誘導体は、親化合物と比較して、増強または修飾された生物学的活性を示す可能性があります .

科学研究への応用

ベルベリンは、以下を含む幅広い科学研究用途を持っています。

科学的研究の応用

Pharmacological Applications

1-(5-Bromopyridin-2-yl)piperidin-4-ol has demonstrated various pharmacological effects:

- CGRP Receptor Antagonism : This compound acts as a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, which is implicated in migraine pathophysiology. In vitro studies indicate that it effectively inhibits CGRP-induced signaling pathways, suggesting potential use in migraine treatment .

- Antimycobacterial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimycobacterial properties, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds indicate significant activity, with some derivatives achieving MIC values as low as 2500 µg/mL against M. tuberculosis and 1250 µg/mL against M. smegmatis .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antibacterial and antifungal properties. In vitro studies have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL . Additionally, the compound has been evaluated for its anticancer potential, demonstrating activity against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Study on CGRP Antagonism

A study published in a patent document detailed the synthesis and evaluation of various derivatives of this compound as CGRP antagonists. Results indicated that modifications to the structure enhanced receptor binding affinity and selectivity, supporting its potential therapeutic use in migraine treatment.

Antimycobacterial Properties Study

In another investigation focusing on antimycobacterial activity, researchers found that several derivatives exhibited significant efficacy against Mycobacterium tuberculosis. The study provided detailed MIC values for various derivatives, highlighting the importance of structural modifications in enhancing biological activity .

作用機序

ベルベリンは、以下を含む複数のメカニズムを通じてその効果を発揮します。

AMP活性化プロテインキナーゼ(AMPK)の活性化: ベルベリンはAMPKを活性化し、エネルギー代謝の調節において重要な役割を果たします.

ミトコンドリア呼吸鎖複合体Iの阻害: この作用は、インスリン感受性の向上とグルコース代謝の改善につながります.

シグナル伝達経路の調節: ベルベリンは、核因子κB(NF-κB)やマイトジェン活性化プロテインキナーゼ(MAPK)など、さまざまなシグナル伝達経路を調節し、抗炎症作用と抗酸化作用に寄与しています.

類似化合物との比較

ベルベリンは、パルマチンやヤトロルヒジンなどの他のイソキノリンアルカロイドと比較されることがよくあります。 これらの化合物は構造が似ていますが、ベルベリンは、その幅広い生物学的活性と、複数の分子標的を調節する能力のためにユニークです . 他の類似化合物には以下が含まれます。

パルマチン: 抗菌作用で知られていますが、グルコース代謝の調節においてベルベリンよりも効力はありません.

ヤトロルヒジン: 同様の抗菌効果を示しますが、薬物動態特性が異なります.

生物活性

1-(5-Bromopyridin-2-yl)piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a brominated pyridine ring attached to a piperidine moiety, which contributes to its unique chemical properties. The presence of the hydroxyl group (-OH) enhances its biological activity by potentially facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting metabolic pathways.

- Receptor Interaction : Its structure allows it to bind to receptors, modulating their activity and leading to physiological effects.

These interactions suggest that the compound could be a candidate for drug development aimed at treating diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | <100 µg/mL |

| This compound | Escherichia coli | <125 µg/mL |

| This compound | Pseudomonas aeruginosa | <150 µg/mL |

These findings suggest that the compound could be effective against multi-drug resistant strains, making it a valuable candidate for further study in antimicrobial therapies .

Anticancer Activity

The antiproliferative effects of pyridine derivatives have been well-documented. The structure of this compound may enhance its efficacy against cancer cell lines. Studies have indicated that compounds with similar structural features show improved IC50 values against various cancer cell lines, such as HeLa and MDA-MB-231.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyridine derivatives, including those with bromine substitutions. The results indicated that the presence of halogen atoms significantly enhances antibacterial properties, supporting the hypothesis that this compound could exhibit similar efficacy .

- Anticancer Potential : Another investigation focused on the structure-antiproliferative activity relationship among pyridine derivatives. It was found that compounds with hydroxyl groups demonstrated lower IC50 values against cancer cell lines, suggesting that modifications in the chemical structure can lead to enhanced biological activity .

特性

IUPAC Name |

1-(5-bromopyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGWHPYPLCIXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619662 | |

| Record name | 1-(5-Bromopyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149806-52-0 | |

| Record name | 1-(5-Bromopyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。